N,N'-bis(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two furylmethyl groups attached to a pyrazole ring, which is further substituted with carboxamide groups. Its molecular formula is C12H12N2O4, and it has a molecular weight of 248.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the reaction of 2-furylmethylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE may involve more efficient and cost-effective methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it forms complexes with metal ions and enhances catalytic activity.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit enhanced reactivity. These complexes can then participate in various catalytic processes, leading to the formation of desired products. Additionally, the compound’s unique structure allows it to interact with biological targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE include:
- N,N-BIS(2-FURYLMETHYL)OXALAMIDE
- N,N-BIS(2-FURYLMETHYL)AMINE
Uniqueness
N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both furylmethyl and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metal ions and its potential biological activities further distinguish it from similar compounds .
Properties
Molecular Formula |
C16H16N4O4 |
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Molecular Weight |
328.32 g/mol |
IUPAC Name |
3-N,5-N-bis(furan-2-ylmethyl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C16H16N4O4/c1-20-14(16(22)18-10-12-5-3-7-24-12)8-13(19-20)15(21)17-9-11-4-2-6-23-11/h2-8H,9-10H2,1H3,(H,17,21)(H,18,22) |
InChI Key |
JCISPJSZXJERSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCC2=CC=CO2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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